molecular formula C19H13N3O2S B5851777 4-naphthalen-2-yl-N-(3-nitrophenyl)-1,3-thiazol-2-amine

4-naphthalen-2-yl-N-(3-nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B5851777
M. Wt: 347.4 g/mol
InChI Key: LLOJXSJVTDPOJO-UHFFFAOYSA-N
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Description

4-naphthalen-2-yl-N-(3-nitrophenyl)-1,3-thiazol-2-amine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a naphthalene ring, a nitrophenyl group, and a thiazole ring, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-naphthalen-2-yl-N-(3-nitrophenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with 2-bromo-1-naphthalene under basic conditions, followed by nitration of the resulting intermediate to introduce the nitro group on the phenyl ring. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-naphthalen-2-yl-N-(3-nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Electrophiles such as halogens or sulfonyl chlorides

Major Products Formed

    Reduction: 4-naphthalen-2-yl-N-(3-aminophenyl)-1,3-thiazol-2-amine

    Substitution: Various substituted thiazole derivatives depending on the electrophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.

    Medicine: Potential use as a pharmacophore in drug design due to its ability to interact with biological targets.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-naphthalen-2-yl-N-(3-nitrophenyl)-1,3-thiazol-2-amine is primarily based on its ability to interact with biological macromolecules. The nitrophenyl group can form hydrogen bonds and π-π interactions with proteins, while the thiazole ring can coordinate with metal ions in enzyme active sites. These interactions can inhibit the function of enzymes or disrupt cellular processes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-naphthalen-2-yl-N-(3-aminophenyl)-1,3-thiazol-2-amine: Similar structure but with an amino group instead of a nitro group.

    2-(4-nitrophenyl)-1,3-thiazole: Lacks the naphthalene ring, making it less complex.

    Naphthalene-2-yl-thiazole: Does not have the nitrophenyl group, resulting in different chemical properties.

Uniqueness

4-naphthalen-2-yl-N-(3-nitrophenyl)-1,3-thiazol-2-amine stands out due to its combination of a naphthalene ring, nitrophenyl group, and thiazole ring

Properties

IUPAC Name

4-naphthalen-2-yl-N-(3-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c23-22(24)17-7-3-6-16(11-17)20-19-21-18(12-25-19)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOJXSJVTDPOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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